

An In-depth Technical Guide to Ethyl 3-bromopropanoate: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: Ethyl 3-bromopropanoate

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For Researchers, Scientists, and Drug Development Professionals

Ethyl 3-bromopropanoate is a versatile bifunctional reagent widely employed in organic synthesis. Its unique structure, possessing both an electrophilic bromine atom and a nucleophilic ester group, makes it a valuable building block for the construction of a diverse array of molecular architectures, particularly in the realm of pharmaceutical and medicinal chemistry. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols, and its applications in the synthesis of bioactive molecules.

Core Physical and Chemical Properties

Ethyl 3-bromopropanoate, also known by synonyms such as Ethyl β -bromopropionate and 3-Bromopropionic acid ethyl ester, is a colorless to pale yellow liquid with a pungent odor.^[1] It is an organobromine compound with the chemical formula $C_5H_9BrO_2$.^[2] Below is a summary of its key physical and chemical identifiers and properties.

Table 1: Chemical Identifiers and Molecular Properties

Identifier	Value
IUPAC Name	ethyl 3-bromopropanoate[1]
CAS Number	539-74-2[2]
Molecular Formula	C ₅ H ₉ BrO ₂ [2]
Molecular Weight	181.03 g/mol [1]
SMILES	CCOC(=O)CCBr[1]
InChI	1S/C5H9BrO2/c1-2-8-5(7)3-4-6/h2-4H2,1H3[3]
InChIKey	FQTIYMRSUOADDK-UHFFFAOYSA-N[3]

Table 2: Physical Properties

Property	Value
Appearance	Colorless to pale yellow liquid[1]
Density	1.412 g/mL at 25 °C[2]
Boiling Point	135-136 °C at 50 mmHg[2]
Melting Point	Not applicable (liquid at room temperature)
Flash Point	70 °C (158 °F) - closed cup
Refractive Index (n _{20/D})	1.452[2]
Solubility	Soluble in water, alcohol, chloroform, and benzene.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **Ethyl 3-bromopropanoate**. Below is a summary of its key spectral features.

Table 3: ¹H NMR Spectral Data (CDCl₃)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
4.19	Quartet	2H	-O-CH ₂ -CH ₃
3.58	Triplet	2H	Br-CH ₂ -CH ₂ -
2.92	Triplet	2H	Br-CH ₂ -CH ₂ -
1.29	Triplet	3H	-O-CH ₂ -CH ₃

Table 4: ¹³C NMR Spectral Data (CDCl₃)

Chemical Shift (ppm)	Assignment
169.8	C=O
61.2	-O-CH ₂ -CH ₃
38.9	Br-CH ₂ -CH ₂ -
27.2	Br-CH ₂ -CH ₂ -
14.1	-O-CH ₂ -CH ₃

Infrared (IR) Spectroscopy

The IR spectrum of **Ethyl 3-bromopropanoate** exhibits characteristic absorption bands corresponding to its functional groups. The most prominent peak is the strong C=O stretching vibration of the ester group, typically observed around 1735 cm⁻¹. Other significant peaks include the C-O stretching vibrations of the ester group between 1300 and 1100 cm⁻¹, and the C-Br stretching vibration, which appears in the fingerprint region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **Ethyl 3-bromopropanoate** shows a molecular ion peak (M⁺) at m/z 180 and 182, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. Common fragmentation patterns involve the loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z 135/137, and the loss of the entire ester group.

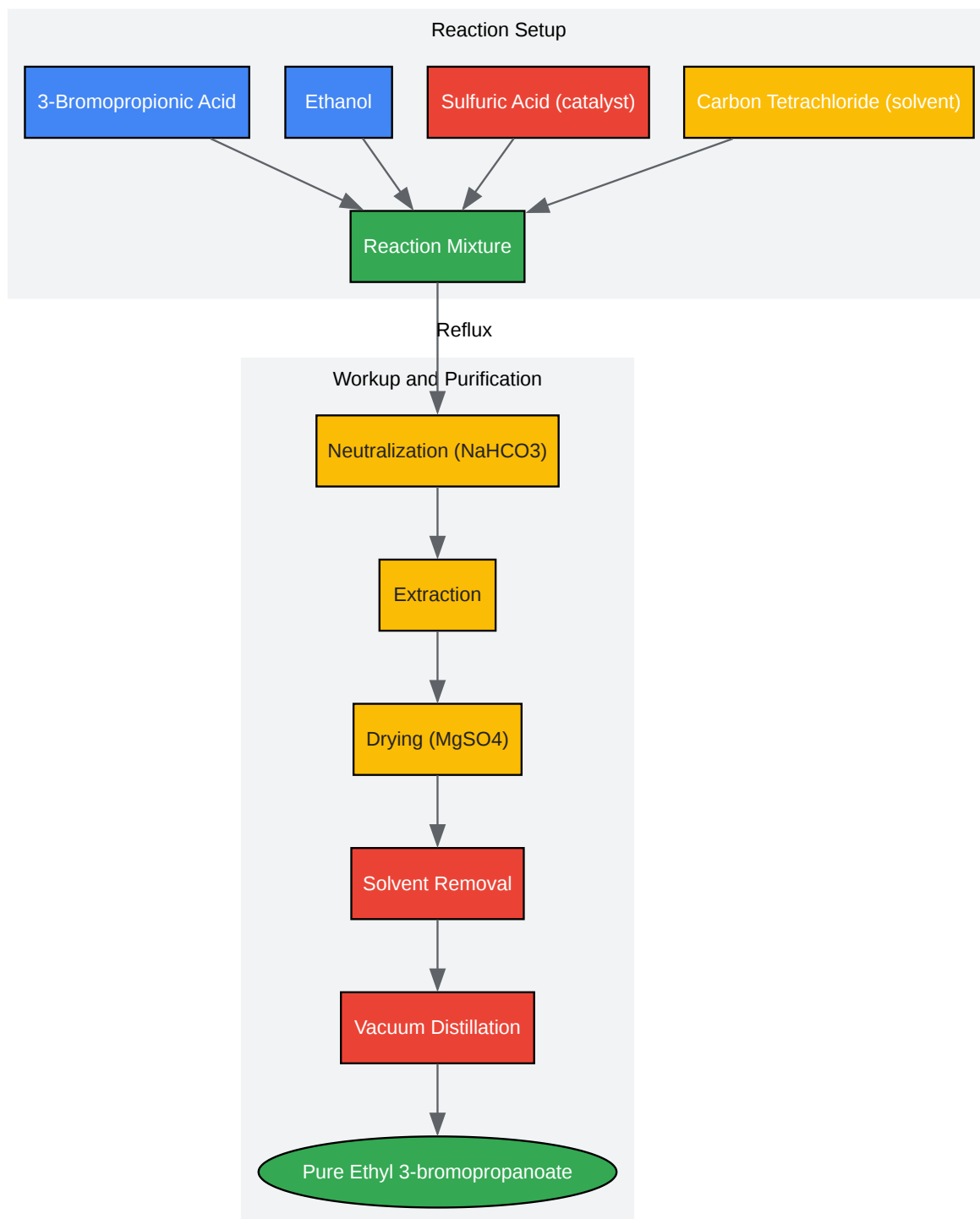
Experimental Protocols

Synthesis of **Ethyl 3-bromopropanoate**

One common method for the synthesis of **Ethyl 3-bromopropanoate** is the esterification of 3-bromopropionic acid with ethanol in the presence of an acid catalyst.^{[2][4]}

- Materials: 3-bromopropionic acid, absolute ethanol, concentrated sulfuric acid, sodium bicarbonate, anhydrous magnesium sulfate, carbon tetrachloride.
- Procedure:
 - To a round-bottom flask containing a solution of 3-bromopropionic acid in carbon tetrachloride, add an excess of absolute ethanol.
 - Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
 - The mixture is refluxed for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
 - After the reaction is complete, the mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
 - The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
 - The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure **Ethyl 3-bromopropanoate**.^[5]

Diagram 1: Synthesis Workflow of **Ethyl 3-bromopropanoate**



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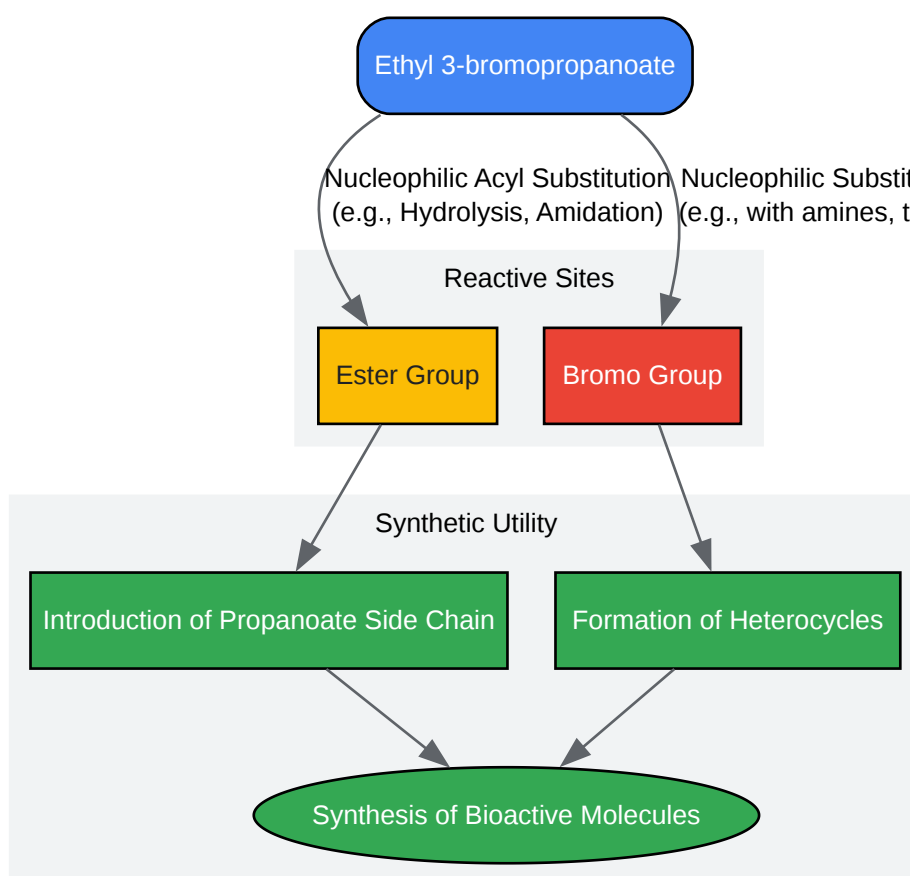
Caption: Workflow for the synthesis of **Ethyl 3-bromopropanoate**.

Applications in Drug Development and Medicinal Chemistry

Ethyl 3-bromopropanoate is a key intermediate in the synthesis of a wide range of pharmaceuticals and bioactive molecules.^{[2][6]} Its bifunctional nature allows for sequential or tandem reactions to build molecular complexity. For example, it has been used in the preparation of (3',4'-dimethoxyphenyl)-5-oxopentanoic acid.

While not typically used as a "tool compound" to directly probe signaling pathways, its importance lies in its role as a versatile building block for creating molecules that do. The propanoate ester moiety can be readily hydrolyzed or modified, while the bromo- group provides a handle for introducing the scaffold into larger molecules through nucleophilic substitution or cross-coupling reactions. This allows for the systematic modification of lead compounds in drug discovery programs to explore structure-activity relationships (SAR).

Diagram 2: Role as a Bifunctional Building Block



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